N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide
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Overview
Description
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide is a complex organic compound featuring a pyrazole ring, a cyano group, and a nitrocyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Nitrocyclopropane Moiety: The nitrocyclopropane moiety can be synthesized through the reaction of nitroalkanes with alkenes in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the nitrocyclopropane intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and environmentally friendly solvents to achieve scalable and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the cyano group can yield various functionalized derivatives .
Scientific Research Applications
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide is unique due to its combination of a pyrazole ring, a cyano group, and a nitrocyclopropane moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-7-13(18-15(21)12-6-14(12)20(22)23)10-8-17-19(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-14H,6H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHYHHAPJVFKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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